molecular formula C17H15N3O2 B2578621 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226350-97-5

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2578621
CAS No.: 1226350-97-5
M. Wt: 293.326
InChI Key: STSORKGISMZFGU-UHFFFAOYSA-N
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Description

“7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines (PPs), which are an enormous family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The synthesis involves various pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various analytical techniques . These techniques provide insights into the reaction mechanisms and the products formed .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For instance, its density is predicted to be 1.77±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied, demonstrating the flexibility of this scaffold in creating diverse derivatives through reactions with various reagents. One study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showing how the regioselectivity of N-alkylation can be tuned by the carboxy function, leading to potential applications in drug design and synthesis of pharmacologically active compounds (Drev et al., 2014).
  • Another approach to the synthesis of pyrazolo[1,5-a]pyrimidines involves a one-pot reaction, highlighting the method's operational simplicity, good yields, and mild reaction conditions. This underscores the versatility of pyrazolo[1,5-a]pyrimidine scaffolds for creating compounds with potential biological applications (Morabia & Naliapara, 2014).

Biological Activities and Applications

  • The pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, illustrating their potential as anticancer agents. For instance, the synthesis and cytotoxic evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their applicability in cancer therapy (Hassan, Hafez, & Osman, 2014).
  • Some pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial and radical scavenging activities, indicating their potential in developing new antimicrobial agents and antioxidants. This highlights the chemical versatility and biomedical applications of pyrazolo[1,5-a]pyrimidine-based compounds (Şener, Erişkin, Yavuz, & Şener, 2017).

Structural and Molecular Insights

  • Studies on the hydrogen-bonded chains and supramolecular aggregation of pyrazolo[1,5-a]pyrimidine derivatives provide insights into their conformational features and the impact of different substituents on molecular packing. Such understanding is crucial for designing compounds with desired physical and chemical properties for applications in materials science and drug design (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Future Directions

The future directions for research on “7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” could include further exploration of its synthetic pathways, its potential applications in medicinal chemistry and material science, and its photophysical properties .

Properties

IUPAC Name

7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSORKGISMZFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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